molecular formula C17H17NO4 B6407784 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid CAS No. 1261981-85-4

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid

Cat. No.: B6407784
CAS No.: 1261981-85-4
M. Wt: 299.32 g/mol
InChI Key: MZOXCDGQMGINFF-UHFFFAOYSA-N
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Description

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid is an organic compound with the molecular formula C17H17NO4. It is known for its unique structure, which includes a dimethylaminocarbonyl group attached to a phenyl ring, and a methoxybenzoic acid moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

3-[3-(dimethylcarbamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18(2)16(19)12-7-4-6-11(10-12)13-8-5-9-14(17(20)21)15(13)22-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOXCDGQMGINFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691315
Record name 3'-(Dimethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-85-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[(dimethylamino)carbonyl]-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261981-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Dimethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid typically involves the reaction of 3-(N,N-dimethylaminocarbonyl)phenylboronic acid with 2-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids or ethers.

Scientific Research Applications

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminocarbonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The methoxybenzoic acid moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
  • 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-methoxybenzoic acid
  • 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid

Uniqueness

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid is unique due to the specific positioning of the methoxy group on the benzoic acid ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different binding interactions and reaction pathways compared to its analogs.

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